3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one

Analytical Chemistry Quality Control Procurement

Eliminate extra synthetic steps in medicinal chemistry campaigns. This bromoethyl-oxazolopyridinone is a pre-activated alkylating scaffold for rapid SAR exploration. • Directly synthesize 3-(aminoalkyl)oxazolo[4,5-b]pyridin-2(3H)-ones with reported in vivo analgesic activity. • Generate ALDH1A1 inhibitor candidates via nucleophilic substitution to address cyclophosphamide resistance. • Install an azide handle for CuAAC click chemistry to build PROTACs or affinity probes. Pre-installed leaving group avoids handling reactive alkylation intermediates, reducing synthesis time and improving process mass intensity.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
CAS No. 134336-95-1
Cat. No. B171881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one
CAS134336-95-1
Synonyms3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C(=O)O2)CCBr
InChIInChI=1S/C8H7BrN2O2/c9-3-5-11-7-6(13-8(11)12)2-1-4-10-7/h1-2,4H,3,5H2
InChIKeyWYKFNKAPXYINNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one (CAS 134336-95-1) for Pharmaceutical R&D and Chemical Synthesis Procurement


3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one (CAS 134336-95-1) is a heterocyclic building block featuring a fused oxazole and pyridine ring system with a bromoethyl substituent [1]. It is recognized as a versatile scaffold in medicinal chemistry, particularly as an aza-bioisostere of the benzoxazol-2(3H)-one core, which enables the design of novel ALDH1A1 inhibitors [2]. Its primary utility is as an alkylating intermediate for the synthesis of 3-substituted oxazolo[4,5-b]pyridin-2(3H)-one derivatives, which have been explored for analgesic and anti-inflammatory applications [3].

Why 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one Cannot Be Replaced by Its Benzoxazolone Analog or Unsubstituted Parent


Substituting 3-(2-bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one with its direct benzoxazolone analog (3-(2-bromoethyl)-1,3-benzoxazol-2(3H)-one, CAS 27170-93-0) or its unsubstituted parent (oxazolo[4,5-b]pyridin-2(3H)-one, CAS 60832-72-6) fundamentally alters the compound's physicochemical profile and synthetic utility. The substitution of a benzene ring for a pyridine introduces a basic nitrogen atom, changing the electron density of the fused heterocycle, which has been shown to modulate scaffold activity in ALDH1A1 inhibitor design [1]. Furthermore, the bromoethyl moiety is essential for subsequent nucleophilic substitution reactions; procuring the unsubstituted parent necessitates an additional alkylation step, increasing synthesis time, cost, and potential yield loss .

Quantitative Differentiation Evidence for 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one Against Analogs


Physicochemical Differentiation: Solid-State Characterization and Purity

The target compound exhibits distinct solid-state properties, with a reported melting point of 84°C and a density of 1.722 g/cm³ [1]. This compares to its unsubstituted parent, oxazolo[4,5-b]pyridin-2(3H)-one, which is also a solid but with different physical properties (no direct MP comparison available) . The target compound is commercially available with a minimum purity specification of 95%, with some suppliers offering 97% purity , ensuring a consistent starting material for reproducible synthetic outcomes.

Analytical Chemistry Quality Control Procurement

Synthetic Utility: Direct Alkylation via Nucleophilic Substitution

The bromoethyl group in the target compound is a versatile electrophile for nucleophilic substitution reactions . In contrast, the unsubstituted parent compound, oxazolo[4,5-b]pyridin-2(3H)-one, requires an initial alkylation step to install an electrophilic handle [1]. The target compound's direct reactivity has been demonstrated in the synthesis of 3-[2-(1-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-2(3H)-one, where 0.01 mol of the target compound was reacted with 0.15 mol of piperidine under standard conditions to yield the desired product .

Organic Synthesis Medicinal Chemistry Click Chemistry

Scaffold Identity: Aza-Bioisosteric Advantage Over Benzoxazolone Core

The oxazolo[4,5-b]pyridin-2(3H)-one core has been identified as a top-ranked bioisostere for the benzo[d]oxazol-2(3H)-one scaffold in the design of selective ALDH1A1 inhibitors [1]. This substitution introduces a basic nitrogen atom into the fused ring system, altering the electronic properties and potential hydrogen-bonding interactions compared to the all-carbon benzoxazolone analog [1]. While the specific bromoethyl derivative's IC50 has not been reported, the core scaffold's inclusion in validated 3D-QSAR models for ALDH1A1 inhibition establishes its relevance for projects targeting this enzyme [1].

Medicinal Chemistry Drug Design Bioisosterism

Logistics and Safety: Transport and Storage Classification

According to vendor specifications, 3-(2-bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one is classified as 'Not hazardous material' for DOT/IATA transport and is recommended for long-term storage in a cool, dry place . This non-hazardous classification simplifies shipping, receiving, and internal handling compared to many reactive alkylating agents or other building blocks that may require special permits or storage conditions.

Procurement EH&S Inventory Management

Recommended Application Scenarios for 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one (CAS 134336-95-1)


Medicinal Chemistry: Synthesis of 3-Aminoalkyl Oxazolo[4,5-b]pyridin-2(3H)-one Analgesic Candidates

The target compound is the direct starting material for synthesizing 3-(aminoalkyl)oxazolo[4,5-b]pyridin-2(3H)-one derivatives, which have demonstrated potent, non-opioid analgesic activity in the mouse p-phenylquinone writhing test [1]. By reacting with various amines, medicinal chemists can rapidly explore SAR around the basic amine moiety, leveraging the pre-installed bromoethyl handle to avoid an extra synthetic step .

Chemical Biology: Generation of Click Chemistry Probes and PROTAC Precursors

The terminal bromide in the compound's ethyl linker can be efficiently substituted with sodium azide to yield the corresponding 3-(2-azidoethyl)oxazolo[4,5-b]pyridin-2(3H)-one [1]. This azide is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the construction of targeted probes, affinity reagents, or heterobifunctional PROTAC molecules that engage the ubiquitin-proteasome system .

Structure-Based Drug Design: ALDH1A1 Inhibitor Development

Given that the oxazolo[4,5-b]pyridin-2(3H)-one scaffold has been computationally validated as a top bioisostere for designing selective ALDH1A1 inhibitors, the target compound serves as a key intermediate for introducing diverse N-alkyl substituents to optimize potency and selectivity against this cancer resistance target [1]. Researchers addressing cyclophosphamide resistance in oncology can use this building block to generate novel chemical matter.

Process Chemistry: Streamlined Scale-up for Late-Stage Functionalization

For process chemists, the availability of 3-(2-bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one as a commercial building block with high purity (≥95%) [1] and non-hazardous transport status facilitates late-stage diversification. Its use eliminates the need for handling and purifying reactive intermediates from initial alkylation steps, improving overall process mass intensity and reducing development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.